1-(2,6-dimethylphenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOVWCDYRJKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405857 | |
| Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-23-4 | |
| Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2,6 Dimethylphenyl 1h Pyrrole and Its Derivatives
Classical and Conventional Synthetic Approaches to Pyrrole (B145914) Core Formation
Traditional methods for constructing the pyrrole ring remain fundamental in organic synthesis. These approaches, while established, have been adapted to accommodate the specific requirements for producing N-substituted pyrroles like 1-(2,6-dimethylphenyl)-1H-pyrrole.
Paal-Knorr Reaction Adaptations for N-Substitution
The Paal-Knorr synthesis is a cornerstone for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.org To synthesize N-substituted pyrroles such as this compound, 2,6-dimethylaniline (B139824) is used as the primary amine. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org
The general mechanism involves the attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org Various catalysts, including Brønsted and Lewis acids, have been employed to improve reaction efficiency. mdpi.comacs.org For instance, catalysts like CATAPAL 200 have been shown to be effective in the Paal-Knorr reaction of acetonylacetone with primary amines, affording N-substituted pyrroles in high yields. mdpi.com The reaction can even proceed without a catalyst under specific conditions, such as simple stirring at room temperature, providing a green alternative. rsc.org
| Reactants | Catalyst/Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|
| 1,4-dicarbonyl compound, 2,6-dimethylaniline | Weakly acidic or neutral conditions | This compound | Fundamental method for N-aryl pyrrole synthesis. | organic-chemistry.orgwikipedia.org |
| Acetonylacetone, Primary amines | CATAPAL 200, 60 °C | N-substituted pyrroles | High yields (68–97%) and operational simplicity. | mdpi.com |
| 2,5-Hexanedione (B30556), Various amines | Catalyst and solvent-free, room temperature | N-substituted pyrroles | Green and efficient method with excellent yields. | rsc.org |
Condensation and Substitution Reactions for Pyrrole Ring Construction
Beyond the Paal-Knorr reaction, other condensation and substitution strategies are employed for pyrrole ring synthesis. The Hantzsch pyrrole synthesis, for example, involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to yield substituted pyrroles. wikipedia.orgwikipedia.org This method is valuable for creating highly substituted pyrroles.
Another important approach is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a precursor that reacts with primary amines to form N-substituted pyrroles. nih.govacs.org This method has been shown to be effective for a wide range of anilines, including sterically hindered ones, under mild conditions. nih.gov The reaction can be catalyzed by acids like para-toluenesulfonic acid (p-TsOH). acs.org
Modern and Green Chemistry Methodologies
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize waste.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. pensoft.netrsc.org The Paal-Knorr synthesis of N-substituted pyrroles has been successfully accelerated using microwave assistance. pensoft.net For instance, the reaction of 2,5-hexanedione with primary amines under microwave irradiation, catalyzed by N-bromosuccinimide (NBS), can be completed in as little as 8 minutes. pensoft.net
Microwave-assisted organic synthesis (MAOS) has been applied to various pyrrole synthetic strategies, including the Clauson-Kaas reaction, often in solvent-free conditions, further enhancing the green credentials of the process. pensoft.net The use of solid acid catalysts like montmorillonite (B579905) K-10 under microwave irradiation provides a rapid and high-yield route to N-substituted pyrroles. tandfonline.com
| Reaction Type | Reactants | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Paal-Knorr | 2,5-hexanedione, primary amine | Microwave, N-bromosuccinimide (NBS) catalyst | Reaction time reduced to 8 minutes. | pensoft.net |
| Paal-Knorr | 2,5-dimethoxytetrahydrofuran, primary amines | Microwave, montmorillonite K-10 catalyst | Rapid (3-6 minutes), high yields, and high selectivity. | tandfonline.com |
| Piloty-Robinson | Hydrazine, saturated aldehyde | Microwave irradiation | Significantly reduces reaction time for N-acyl pyrrole synthesis. | nih.gov |
Continuous Flow Reactor Synthesis of N-Substituted Pyrroles
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.gov The synthesis of N-substituted pyrroles has been successfully adapted to continuous flow systems. nih.govacs.org
A flow chemistry approach based on the Clauson-Kaas protocol, reacting aromatic amines with 2,5-dimethoxytetrahydrofuran, has been developed for the synthesis of N-substituted pyrroles with high yields. nih.govacs.org This method allows for rapid production, with one example demonstrating the synthesis of a pyrrole derivative at a rate of 55.8 g per hour. acs.org The Hantzsch pyrrole synthesis has also been adapted to continuous flow, enabling the rapid production of a library of substituted pyrrole analogs with reaction times of around 8 minutes. wikipedia.orgnih.gov
Multi-Component Reactions for Pyrrole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient and atom-economical. rsc.orgnih.gov Several MCRs have been developed for the synthesis of diversely substituted pyrroles.
One such approach involves the iron(III) chloride-catalyzed three-component coupling of nitroalkenes, 1,3-dicarbonyl compounds, and primary aromatic amines. tandfonline.com This method provides a straightforward route to N-aryl substituted pyrroles in good yields. Another example is a ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols, which offers a general and highly regioselective synthesis of various substituted pyrroles. acs.org These MCRs offer a powerful strategy for the rapid generation of libraries of pyrrole derivatives, including those with the 1-(2,6-dimethylphenyl) substituent, from simple and readily available starting materials.
Isocyanide-Based Multicomponent Reactions (IMCR) in Pyrrole Synthesis
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in heterocyclic synthesis due to their efficiency and atom economy, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Ugi and Passerini reactions are cornerstone IMCRs that involve a key nitrilium intermediate formed from the isocyanide component. nih.gov While a direct, high-yield synthesis of this compound via a one-pot IMCR is not extensively documented, the principles of these reactions allow for their adaptation to pyrrole synthesis. For instance, 2,6-dimethylphenyl isocyanide is a viable reactant in MCRs. In one study, its reaction with N-methyl-2-pyrrolidinone (NMP) and 2-aminophenol (B121084) led to the formation of a spiro[benzo[b] researchgate.netscripps.eduoxazine]-imine derivative, demonstrating the reactivity of this isocyanide in complex, multi-step sequences. nih.gov The general strategy for pyrrole synthesis via IMCRs could involve the reaction of an amine (2,6-dimethylaniline), a carbonyl compound, an isocyanide, and a suitable fourth component that facilitates the cyclization to form the pyrrole ring.
Huisgen Cycloaddition Strategies for Pyrrole Ring Formation
The Huisgen 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings. scripps.edu The Huisgen pyrrole synthesis specifically involves the reaction of a 1,3-dipole with a dipolarophile, typically an activated alkyne. scripps.edu One common approach utilizes münchnones (mesoionic oxazolium-5-olates) as the 1,3-dipole, which react with alkynes to form pyrroles after the extrusion of carbon dioxide. To synthesize a 1-arylpyrrole like this compound using this method, the corresponding N-(2,6-dimethylphenyl)-substituted amino acid would be required to generate the necessary münchnone precursor. The reaction yields can be quite high, often ranging from 55% to 98% when using activated alkynes. scripps.edu Another pathway involves the reaction of azomethine ylides as 1,3-dipoles with dipolarophiles. nih.gov These strategies highlight the flexibility of cycloaddition reactions in forming the core pyrrole structure. researchgate.netnih.gov
Regioselective Functionalization and Derivatization Strategies
Once the this compound core is formed, its further functionalization is governed by the directing effects of the N-aryl group and the inherent reactivity of the pyrrole ring.
Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org For pyrroles, the reaction typically occurs at the C2 position due to the electron-donating nature of the ring nitrogen. chemistrysteps.com The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comchemtube3d.com
In the case of 1-substituted pyrroles, the regioselectivity of the formylation is influenced by both electronic and steric factors of the N-substituent. rsc.org For this compound, the bulky nature of the 2,6-dimethylphenyl group sterically hinders attack at the nitrogen and reinforces the inherent preference for electrophilic substitution at the C2 position of the pyrrole ring. The successful synthesis of this compound-2-carbaldehyde via this method confirms this outcome. bldpharm.com
Table 1: Vilsmeier-Haack Formylation of this compound
| Reactant | Reagents | Product |
|---|
Metal-Catalyzed Coupling Reactions for Arylation
Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-nitrogen bonds. The Ullmann condensation and the Buchwald-Hartwig amination are classic and modern examples, respectively, used for the N-arylation of heterocycles. A highly effective method for the synthesis of 1-arylpyrroles involves the copper-catalyzed N-arylation of pyrrole. acs.org This approach can utilize a copper(I) source, such as copper(I) iodide (CuI), in combination with a diamine ligand to couple pyrrole with an aryl halide. To produce this compound, pyrrole would be reacted with an appropriately substituted aryl halide like 1-iodo-2,6-dimethylbenzene in the presence of a base. acs.org
Table 2: Copper-Catalyzed N-Arylation for Synthesis of the Title Compound
| Pyrrole Substrate | Arylating Agent | Catalyst System | Base | Product |
|---|
Synthesis of Pyrrole-2,5-diones and their Subsequent Reactions
1-Substituted-1H-pyrrole-2,5-diones, commonly known as maleimides, are valuable synthetic intermediates. researchgate.net The synthesis of this compound-2,5-dione can be achieved by the reaction of 2,6-dimethylaniline with maleic anhydride (B1165640). This reaction initially forms the corresponding maleamic acid, which is then cyclized via dehydration, often by heating in the presence of a catalyst like p-toluenesulfonic acid or by using acetic anhydride and sodium acetate. researchgate.net In some cases, N-substituted pyrrole-2,5-diones can be prepared from the respective N³-substituted amidrazones and a substituted maleic anhydride. mdpi.com
These pyrrole-2,5-dione derivatives are highly reactive due to the electron-deficient C=C double bond, making them excellent Michael acceptors and dienophiles in Diels-Alder reactions. researchgate.net They can also undergo substitution reactions; for instance, 3,4-dichloro-1H-pyrrole-2,5-diones react with primary amines to yield 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. nih.gov
Table 3: Synthesis of this compound-2,5-dione
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 2,6-Dimethylaniline + Maleic Anhydride | Solvent (e.g., Toluene) | (2Z)-4-((2,6-dimethylphenyl)amino)-4-oxobut-2-enoic acid (Maleamic acid) |
Formation of N-Phenylsulfonyl Pyrrole Derivatives
The N-phenylsulfonyl group is a powerful tool in pyrrole chemistry, acting as both a protecting and a directing group. researchgate.net While this compound is already N-substituted, the N-phenylsulfonyl strategy is a key method for functionalizing the pyrrole ring at specific positions, which can then be applied to other syntheses. Starting with pyrrole, reaction with phenylsulfonyl chloride yields 1-(phenylsulfonyl)pyrrole. This derivative can then undergo regioselective electrophilic substitution. For example, AlCl₃-catalyzed acylation directs substitution to the 3-position, whereas BF₃·OEt₂-catalyzed reactions favor the 2-position. researchgate.net A significant advantage of this method is that the N-phenylsulfonyl group can be easily removed under mild alkaline hydrolysis, yielding the free N-H acylpyrrole, which can then be re-alkylated or arylated. researchgate.net This strategy provides a versatile route to substituted pyrroles that may be difficult to access through direct substitution of N-aryl pyrroles.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy of 1-(2,6-dimethylphenyl)-1H-pyrrole reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts (δ) that are indicative of the electronic environment of the protons.
The protons of the pyrrole (B145914) ring appear at specific chemical shifts. The protons at the α-positions (adjacent to the nitrogen atom) and the β-positions have different electronic densities, leading to separate signals. The protons of the 2,6-dimethylphenyl group also exhibit characteristic signals. The aromatic protons of this ring and the protons of the two methyl groups are clearly distinguishable in the spectrum. The integration of these signals confirms the number of protons in each unique environment, and the coupling patterns provide information about adjacent protons.
¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.20-7.29 | m | |
| Pyrrole-H (α) | 7.10-7.15 | m | |
| Pyrrole-H (β) | 7.03-7.09 | m | |
| Methyl-H | 2.37 | s |
Note: Data presented is a general representation and may vary slightly based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyrrole ring, both α and β to the nitrogen, resonate at characteristic downfield shifts due to their aromatic nature. The carbons of the dimethylphenyl ring also show distinct signals, including the quaternary carbons attached to the pyrrole nitrogen and the methyl groups, as well as the protonated aromatic carbons. The chemical shifts of the methyl carbons appear in the upfield region of the spectrum.
¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-C (quaternary) | 139.9 |
| Phenyl-C | 128.6, 128.2, 127.3 |
| Pyrrole-C (α) | 122.3, 121.9 |
| Pyrrole-C (β) | 109.0 (estimated) |
| Methyl-C | 21.5 |
Note: Data presented is a general representation and may vary slightly based on experimental conditions.
Applications of Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptwiley.comnationalmaglab.orgnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the pyrrole and dimethylphenyl rings. ipb.pt
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connection between the pyrrole ring and the 2,6-dimethylphenyl group through the nitrogen atom. ipb.pt
These advanced techniques provide a comprehensive and unequivocal structural elucidation of this compound. ipb.ptwiley.comdiva-portal.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various stretching and bending vibrations of the bonds present in the molecule. researchgate.netupi.edu
Key FT-IR Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3055 |
| Aliphatic C-H Stretch | 2921 |
| C=C Aromatic Ring Stretch | ~1490 |
| C-N Stretch | ~1367, 1168 |
| C-H Out-of-plane Bend | ~757 |
Note: Data presented is a general representation and may vary slightly based on experimental conditions.
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data
FT-Raman spectroscopy provides vibrational data that is complementary to FT-IR. nih.govnih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric stretching vibrations of the aromatic rings and the C-C bonds of the pyrrole ring. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov
Vibrational Assignments and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. The vibrational modes of a molecule correspond to the specific frequencies at which its atoms oscillate. These frequencies are highly sensitive to the molecule's geometry, bond strengths, and atomic masses.
To achieve a detailed and unambiguous assignment of the observed vibrational bands, theoretical calculations based on Density Functional Theory (DFT) are often employed. researchgate.netjetir.org These calculations can predict the vibrational frequencies and intensities, which are then compared with experimental data. A crucial component of this analysis is the Potential Energy Distribution (PED) analysis. researchgate.netnih.govnih.gov The VEDA (Vibrational Energy Distribution Analysis) program is a common tool for this purpose. nih.gov
PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal mode of vibration. researchgate.netresearchgate.netnih.gov For a complex molecule like this compound, many vibrational modes are not "pure" but are coupled, meaning they involve the simultaneous motion of several parts of the molecule. PED analysis allows researchers to dissect these complex vibrations and assign them to specific functional groups. For instance, it can distinguish between the C-H stretching vibrations of the pyrrole ring, the phenyl ring, and the methyl groups, as well as the various ring deformation and bending modes. nih.gov Discrepancies between theoretical and experimental spectra can sometimes arise, particularly in regions where vibrations are coupled with hydrogen bonding or other intermolecular interactions. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing invaluable information about a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's molecular formula. ub.edunih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z values with very high accuracy, typically to four or five decimal places. nih.govmdpi.com
For this compound, the molecular formula is C₁₂H₁₃N. The exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, and ¹⁴N). This theoretical exact mass can then be compared to the experimentally measured m/z value from an HRMS analysis. The extremely close agreement between the experimental and theoretical masses confirms the elemental composition and rules out other potential formulas that might have the same nominal mass. This high level of confidence in the molecular formula is a critical step in structure elucidation. ub.edupensoft.net
Table 1: Theoretical vs. Experimental Mass for C₁₂H₁₃N
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N |
| Theoretical Exact Mass ([M]) | 171.10480 u |
| Typical HRMS Observation ([M+H]⁺) | 172.11208 u |
| Required Mass Accuracy | Typically < 5 ppm |
This table is illustrative, based on theoretical calculations for the specified compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
For a neutral molecule like this compound, ionization in ESI typically occurs through protonation, forming a pseudo-molecular ion [M+H]⁺. nih.gov This process is highly efficient for molecules containing basic sites, such as the nitrogen atom in the pyrrole ring. The resulting ESI-MS spectrum would be expected to show a dominant peak corresponding to the protonated molecule. The technique is sensitive and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. ub.edu While ESI is a soft technique, some fragmentation can be induced in the mass spectrometer, which can provide additional structural information. However, perturbations in the observed species can sometimes occur depending on instrumental parameters like solvent flow rate and capillary voltage. nih.gov
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and how these molecules arrange themselves in the solid state. carleton.eduexcillum.com
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-Crystal X-ray Diffraction (SC-XRD) provides the most precise and detailed picture of molecular geometry. carleton.eduexcillum.com When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. carleton.edu By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the positions of individual atoms can be determined with high precision. elsevierpure.com
For this compound, an SC-XRD analysis would yield precise bond lengths, bond angles, and torsion angles. carleton.edu Key parameters of interest include the planarity of the pyrrole ring, the C-N-C bond angle connecting the two rings, and the torsion angle between the planes of the pyrrole and the 2,6-dimethylphenyl rings. This torsion angle is particularly significant as it is influenced by the steric hindrance from the two ortho-methyl groups on the phenyl ring.
Table 2: Illustrative Crystallographic Data for a Molecular Crystal
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1019.8 |
| Z (molecules/unit cell) | 4 |
This table provides example data to illustrate the type of information obtained from a single-crystal XRD experiment and does not represent actual data for the title compound.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. researchgate.netnih.govrsc.org For this compound, which lacks strong hydrogen bond donors, the packing would primarily be directed by weaker interactions.
These can include:
C-H···π interactions: Where a hydrogen atom from a methyl or aromatic group interacts with the electron-rich π-system of a neighboring pyrrole or phenyl ring.
π-π stacking: Interactions between the aromatic rings of adjacent molecules. The steric bulk of the ortho-methyl groups would likely lead to offset or tilted stacking arrangements rather than a face-to-face configuration.
Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed map of how neighboring molecules "touch" each other within the crystal. researchgate.netnih.gov Understanding these packing forces is crucial for rationalizing the material's bulk properties, such as its melting point and solubility.
Hirshfeld Surface Analysis for Quantifying Molecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, this technique provides a qualitative and quantitative overview of the forces governing the crystal packing. nih.gov
The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm (normalized contact distance). The dnorm surface uses a red-white-blue color scheme, where red spots highlight intermolecular contacts shorter than the van der Waals radii sum, indicating close interactions like hydrogen bonds. nih.govnih.gov White areas represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than this sum. nih.gov
For a molecule like this compound, the primary interactions expected would involve hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and potential nitrogen-hydrogen (N···H/H···N) or pi-stacking (C···C) contacts. The analysis is further refined by generating two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. Each point on the plot corresponds to a specific pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively.
The decomposition of the fingerprint plot provides quantitative percentages for each type of intermolecular contact. For aromatic and aliphatic-rich molecules, H···H contacts typically constitute the largest percentage of the total surface area. nih.gov For instance, in a related dichlorophenyl derivative, H···H, O···H/H···O, Cl···H/H···Cl, and C···C interactions were found to be the most significant contributors to crystal packing. nih.gov In the absence of strong hydrogen bond donors or acceptors in this compound, the packing would likely be dominated by weaker van der Waals forces and C-H···π interactions.
Table 1: Illustrative Breakdown of Intermolecular Contacts for a Pyrrole Derivative via Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) | Description |
| H···H | ~40-50% | Represents interactions between hydrogen atoms on adjacent molecules; typically the most abundant contact. nih.gov |
| C···H / H···C | ~20-30% | Involves interactions between carbon and hydrogen atoms, often indicative of C-H···π bonding. nih.gov |
| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between the pyrrole and/or phenyl rings. nih.gov |
| N···H / H···N | ~1-5% | Minor contacts involving the pyrrole nitrogen and hydrogen atoms on neighboring molecules. nih.gov |
| Other | <5% | Includes all other minor interaction types. |
Note: The data in this table is illustrative, based on analyses of structurally similar compounds. A specific crystallographic study of this compound is required for precise quantitative values.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides critical information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the molecule's electronic structure, particularly its conjugated systems.
Aromatic and heteroaromatic compounds like this compound are expected to exhibit distinct absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are primarily due to π → π* transitions within the phenyl and pyrrole rings. The substitution of the pyrrole nitrogen with the 2,6-dimethylphenyl group influences the electronic environment and, consequently, the absorption spectrum.
Studies on similar pyrrole derivatives show that intense absorption bands are characteristic of this class of compounds. researchgate.net For example, 2,5-dimethylpyrrole displays a structured absorption spectrum between 36,000 and 42,500 cm-1 (approximately 235-278 nm), which is assigned to the π-π* transition to the 1B2 state. nih.gov The electronic spectra of such compounds are sensitive to solvent polarity, with changes in solvent potentially leading to shifts in the absorption maxima (solvatochromism). nih.gov
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength Range (nm) | Type of Transition | Associated Chromophore |
| ~210 - 280 | π → π | Phenyl and Pyrrole Rings |
| ~280 - 350 | π → π (charge-transfer character) | Conjugated system of the entire molecule |
Note: This data represents typical absorption ranges for N-arylpyrroles. The exact λmax values and molar absorptivity (ε) for this compound would need to be determined experimentally.
Elemental Microanalysis for Purity and Composition Confirmation
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a direct assessment of a compound's empirical formula and serves as a crucial checkpoint for purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, confirms the elemental composition and high purity of the synthesized compound.
For this compound, the molecular formula is C₁₂H₁₃N. epa.gov The theoretical elemental composition can be calculated from its molecular weight (171.24 g/mol ). epa.gov
Table 3: Elemental Analysis Data for this compound (C₁₂H₁₃N)
| Element | Molecular Weight ( g/mol ) | Theoretical Composition (%) | Experimental Finding (%) |
| Carbon (C) | 12.01 | 84.16 | Value to be determined |
| Hydrogen (H) | 1.008 | 7.65 | Value to be determined |
| Nitrogen (N) | 14.01 | 8.18 | Value to be determined |
The confirmation of these percentages is a standard procedure in the characterization of newly synthesized compounds, as seen in the analysis of various heterocyclic structures. researchgate.net This analysis validates that the correct product has been formed and is free from significant impurities.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 1-(2,6-dimethylphenyl)-1H-pyrrole.
Geometry Optimization and Conformational Analysis, including Torsional Potentials
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the rotational barrier around the C-N bond connecting the phenyl and pyrrole (B145914) rings.
Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies. The torsional potential, which describes the change in energy as a function of the dihedral angle between the two rings, is of particular interest. The steric hindrance between the methyl groups on the phenyl ring and the hydrogen atoms on the pyrrole ring significantly influences the preferred conformation. The ground state geometry is typically non-planar, with the two rings twisted relative to each other to minimize steric repulsion.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
The electronic structure of a molecule is described by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org These orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. physchemres.org
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. wikipedia.org A smaller energy gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net For this compound, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is distributed over the phenyl ring. The magnitude of the HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential as a component in electronic materials.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. skku.edu The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net
Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential (red) above the pyrrole ring, indicating its nucleophilic character. The regions around the hydrogen atoms of the methyl groups would exhibit positive potential (blue). This information is crucial for understanding the molecule's intermolecular interactions and reactivity patterns. nih.gov
Global Chemical Reactivity Descriptors (GCRD)
Electronegativity (χ) : A measure of a molecule's ability to attract electrons.
Chemical Hardness (η) : A measure of a molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. physchemres.org
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These descriptors are calculated using the energies of the HOMO and LUMO and provide a theoretical framework for comparing the reactivity of different molecules.
| Descriptor | Formula |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | χ² / (2η) |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.orgnumberanalytics.com NBO analysis transforms the delocalized molecular orbitals into a set of localized orbitals, including bonding orbitals (BD), antibonding orbitals (BD*), core orbitals (CR), and lone pairs (LP). faccts.de
This analysis allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled donor NBOs and empty acceptor NBOs. For this compound, NBO analysis can reveal the nature of the C-N bond, the extent of π-conjugation between the rings, and the stabilizing interactions involving the methyl groups. The occupancies of the NBOs provide information about the electron density distribution and the deviation from an idealized Lewis structure. wikipedia.org
Electron Localization Function (ELF) and Density of States (DOS) Mapping
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a powerful method for visualizing regions of high electron localization, such as chemical bonds and lone pairs, in a chemically intuitive manner. wikipedia.org The ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization. jussieu.fr For this compound, ELF analysis can clearly distinguish the covalent bonds within the phenyl and pyrrole rings, as well as the C-N bond connecting them.
The Density of States (DOS) plot provides a graphical representation of the number of available molecular orbitals at each energy level. The total DOS is the sum of the contributions from individual atoms or fragments. By analyzing the partial DOS (PDOS), it is possible to determine the contribution of each atom or fragment (e.g., the phenyl ring, the pyrrole ring) to the frontier molecular orbitals. This information is valuable for understanding the electronic structure and the nature of chemical bonding within the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for simulating the electronic absorption spectra of molecules like this compound. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. arxiv.org
The simulation of UV-Vis spectra, for instance, relies on calculating the transitions from valence orbitals to unoccupied orbitals. arxiv.org For phenylpyrroles, the key transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr The energy gap between these frontier orbitals is a critical factor determining the electronic properties and the position of the main absorption bands. dergipark.org.tr For the closely related 1-phenylpyrrole, the HOMO-LUMO energy gap has been calculated at the B3LYP/6-31++G(d,p) level to be 5.17 eV. dergipark.org.tr
TD-DFT is also increasingly used to predict X-ray Absorption Near Edge Structure (XANES) spectra, which provide element-specific information about the electronic structure by probing transitions from core orbitals. arxiv.orgarxiv.org Although powerful, standard TD-DFT calculations for core-level spectroscopy can suffer from self-interaction errors and a lack of orbital relaxation, sometimes necessitating a corrective shift in the energy axis to align with experimental data. arxiv.org
Ab Initio Methods and Atoms In Molecules (AIM) Theory
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high accuracy for studying molecular systems. escholarship.org These methods are foundational for understanding the geometric and electronic structures of phenylpyrrole derivatives.
A significant application of ab initio wavefunction data is the Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM. nih.gov This theory analyzes the topology of the electron density to define atoms and the chemical bonds between them. nih.gov By examining the properties at bond critical points, AIM can describe the nature of interatomic interactions, such as whether they are covalent or electrostatic in nature. For complex systems like the metal complexes of porphyrazine (a related macrocycle), QTAIM has been used to describe the nature of the bonds between metal and nitrogen atoms. nih.gov A similar analysis on this compound would elucidate the characteristics of the N-C bond connecting the two rings and the C-C bonds within the aromatic systems.
Computational Analysis of Reactivity and Proton Transfer Mechanisms
The reactivity of this compound can be assessed using descriptors derived from DFT calculations. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. researchgate.netresearchgate.net The HOMO energy (EH) relates to the ability to donate electrons, while the LUMO energy (EL) relates to the ability to accept electrons. dergipark.org.tr
From these energies, global reactivity descriptors can be calculated:
Chemical Hardness (η): Calculated as (EL - EH) / 2, it indicates resistance to change in electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net
Electronegativity (χ): Calculated as -(EL + EH) / 2, it measures the power of an atom or group to attract electrons. researchgate.net
Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electron-accepting capability. researchgate.net
For the model compound 1-phenylpyrrole, DFT calculations yielded EH = -5.99 eV and EL = -0.82 eV. dergipark.org.tr These values can be used to estimate the reactivity of the phenylpyrrole system. The analysis of local reactivity descriptors, such as Fukui functions, can further identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and intramolecular charge transfer (ICT) characteristics are often candidates for materials with significant non-linear optical (NLO) properties. sci-hub.senih.gov These materials can alter the properties of light and have applications in photonics and optical data processing. sci-hub.se The NLO response of this compound is evaluated by calculating its electric dipole moment, polarizability, and first hyperpolarizability.
Linear polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while the first hyperpolarizability (β) quantifies the second-order NLO response. researchgate.netsci-hub.se Large values of α and β are desirable for NLO materials. nih.gov These properties are tensors, but are often reported as their average or total magnitudes. researchgate.net
Computational studies frequently compare the calculated β value of a candidate molecule to that of a standard reference, such as urea (B33335), to gauge its potential. nih.gov For many organic chromophores, the calculated hyperpolarizability values are found to be significantly higher than that of urea, indicating their promise as NLO materials. researchgate.netnih.gov The introduction of donor and acceptor groups across the π-system is a common strategy to enhance the hyperpolarizability. nih.gov
| Property | Symbol | Calculated Value | Unit | Reference |
|---|---|---|---|---|
| HOMO Energy | EH | -5.99 | eV | dergipark.org.tr |
| LUMO Energy | EL | -0.82 | eV | dergipark.org.tr |
| HOMO-LUMO Gap | Eg | 5.17 | eV | dergipark.org.tr |
| Dipole Moment | μ | 1.171 | Debye | researchgate.net |
| Mean Polarizability | ⟨α⟩ | 14.33 x 10-24 | esu | sci-hub.se |
| First Hyperpolarizability | β | >0.781 x 10-30 | esu | sci-hub.se |
Note: Values for dipole moment, polarizability, and hyperpolarizability are representative values from studies on similar pyrrole derivatives and are compared to urea (β ≈ 0.781x10⁻³⁰ esu). sci-hub.se
Thermodynamic Property Calculations and Solvent Effects Modeling
Theoretical methods are also employed to calculate the thermodynamic properties of phenylpyrrole derivatives. The standard molar enthalpy of formation in the gaseous phase, for example, can be calculated using high-accuracy composite methods like G3(MP2)//B3LYP. researchgate.net These computational results can be validated against experimental data from techniques like combustion calorimetry and Knudsen effusion, showing very good agreement for compounds like 1-phenylpyrrole. researchgate.net
The influence of the chemical environment on molecular properties is critical. Solvent effects are commonly modeled using methods like the Polarizable Continuum Model (PCM). nih.govchemrxiv.org In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute molecule. This approach allows for the calculation of properties, such as dipole moments and hyperpolarizabilities, in different solvents, providing insight into how the NLO response might change with solvent polarity. nih.govchemrxiv.org For many ICT compounds, a significant increase in hyperpolarizability is observed in more polar solvents. chemrxiv.org
Mechanistic Pathways of Pyrrole Derivatives (e.g., Acid-Mediated Rearrangements)
While specific acid-mediated rearrangement studies on this compound are not extensively documented, the general behavior of N-aryl heterocyclic compounds and arenes in acidic media provides a framework for predicting potential mechanistic pathways. Acid-catalyzed skeletal rearrangements in aromatic systems often proceed through cationic intermediates, such as arenium ions, leading to isomerization. nih.gov For instance, under superacid conditions, anthracene (B1667546) isomerizes to the more stable phenanthrene, a process that can involve multi-step pathways including reduction, acid-catalyzed isomerization, and reoxidation. nih.gov
In the context of N-arylpyrroles, acid catalysis could potentially lead to several transformations. Protonation can occur at the C2/C5 or C3/C4 positions of the pyrrole ring, generating a pyrrolium cation. Subsequent rearrangements could, in theory, involve a acs.orgnih.gov-aryl shift, a type of migration where the aryl group moves to an adjacent carbon atom. Such rearrangements have been observed in related heterocyclic systems like arylnaphtho[2,1-b]furans, where an aryl shift is a key step in synthesizing various derivatives. rsc.org However, the high energy barrier for such shifts in many aromatic systems suggests that these transformations may require harsh conditions. nih.gov Another possibility is an acid-catalyzed intermolecular reaction, such as dimerization or polymerization, initiated by the protonation of the pyrrole ring. The specific pathway would be highly dependent on the reaction conditions and the stability of the cationic intermediates formed.
Nucleophilic and Electrophilic Reactivity Sites Based on Electronic Structure
The electronic structure of this compound dictates its reactivity towards nucleophiles and electrophiles. The pyrrole ring is an electron-rich aromatic system, making it inherently nucleophilic. The nitrogen atom's lone pair of electrons participates in the π-system, increasing the electron density of the ring carbons.
Nucleophilic Character: The pyrrole ring is the primary nucleophilic center. The positions most susceptible to electrophilic attack are the C2 and C5 carbons, followed by the C3 and C4 carbons. This is due to the greater stabilization of the cationic intermediate (arenium ion) when the electrophile adds at the α-positions (C2/C5).
Electrophilic Character: While the molecule is predominantly nucleophilic, electrophilic sites can be induced. The hydrogen atoms on the pyrrole ring can be abstracted by strong bases, rendering the corresponding carbon atoms nucleophilic. The aryl ring, being less electron-rich than the pyrrole ring, is less reactive towards electrophiles. However, under forcing conditions, electrophilic substitution on the dimethylphenyl ring could occur, directed by the existing methyl groups.
The general principles of identifying nucleophilic and electrophilic centers are based on electron density. youtube.comyoutube.com Electron-rich atoms or regions act as nucleophiles, while electron-deficient ones act as electrophiles. In this compound, the pyrrole ring is the key nucleophilic region.
Impact of Steric Hindrance from the 2,6-Dimethylphenyl Group on Reactivity
The most significant feature influencing the reactivity of this compound is the steric hindrance imposed by the 2,6-dimethylphenyl group. The two methyl groups at the ortho positions of the phenyl ring severely restrict access to the nitrogen atom and the adjacent C2 and C5 positions of the pyrrole ring.
This steric bulk has several consequences:
Inhibition of N-centered reactions: Reactions that would typically involve the nitrogen atom, such as complexation with metal centers or certain types of N-additions, are sterically hindered.
Reduced reactivity in cycloadditions: As observed in studies on related pyrrole derivatives, sterically demanding substituents like the 2,6-dimethylphenyl group can lead to a complete lack of conversion in cycloaddition reactions. acs.orgnih.gov
Influence on conformational preference: The steric clash between the ortho-methyl groups and the pyrrole ring forces a twisted conformation, where the plane of the phenyl ring is nearly perpendicular to the plane of the pyrrole ring. This impacts the electronic communication between the two rings.
Directing electrophilic attack: While the C2/C5 positions are electronically favored for electrophilic attack, the steric hindrance from the bulky N-aryl group may direct incoming electrophiles to the less hindered C3/C4 positions or to the opposite face of the pyrrole ring.
The following table summarizes the expected impact of steric hindrance on various reaction types.
| Reaction Type | Expected Impact of Steric Hindrance | Reference |
| N-Alkylation | Highly inhibited | Inferred from general principles |
| N-Acylation | Highly inhibited | Inferred from general principles |
| Electrophilic Aromatic Substitution | Reactivity at C2/C5 reduced; potential for attack at C3/C4 | msu.edu |
| Cycloaddition Reactions | Significant reduction in yield or no reaction | acs.orgnih.gov |
| Coordination to Metal Centers | Hindered | Inferred from general principles |
Reaction Mechanisms of Cycloadditions Involving Pyrrole Intermediates
Pyrroles can participate in various cycloaddition reactions, acting as either the 2π or 4π component, or through the formation of reactive intermediates like azafulvenes (methide-pyrroles). acs.orgnih.govlibretexts.orgyoutube.com These reactions are powerful tools for constructing complex heterocyclic scaffolds. libretexts.orgnih.gov
[4+2] Cycloaddition (Diels-Alder Type): Pyrroles can act as dienes in Diels-Alder reactions, although their aromatic character makes them less reactive than non-aromatic dienes. The reaction typically requires electron-deficient dienophiles. The N-substituent can influence the reactivity and selectivity of these reactions.
[3+2] Cycloaddition: Pyrrole derivatives can also undergo [3+2] cycloadditions. For instance, N-substituted pyrrole-2-carboxaldehydes can react with arylalkenes under copper catalysis to form dihydropyrrolizine skeletons. nih.gov This reaction proceeds through a 1,3-dipolar intermediate generated from the pyrrole aldehyde.
[6+2] Cycloaddition: A notable reaction involves the in-situ generation of 2-methide-2H-pyrroles (azafulvenes) from pyrrole-2-carbinols. acs.orgnih.gov These intermediates can then undergo a [6+2] cycloaddition with a suitable 2π component, such as an enol, to yield complex bicyclic structures like 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov The reaction is often catalyzed by a chiral acid, allowing for enantioselective synthesis. The mechanism involves the dehydration of the pyrrole-2-carbinol to form the reactive azafulvene, which is then trapped by the dienophile. As mentioned previously, sterically demanding N-substituents like 2,6-dimethylphenyl can shut down this reactivity. acs.orgnih.gov
Oxidative Reaction Mechanisms for Pyrrole Polymerization
The oxidative polymerization of pyrrole is a well-established method for producing polypyrrole, a conductive polymer. The mechanism involves the initial oxidation of the pyrrole monomer to a radical cation. These radical cations then couple, typically at the C2 and C5 positions, and subsequent loss of protons leads to the formation of oligomers and eventually the polymer chain.
For N-substituted pyrroles like this compound, a similar oxidative polymerization pathway can be envisioned. However, the bulky N-substituent introduces significant modifications to the process:
Polymer Structure: The polymerization is restricted to the C-C bond formation between pyrrole units, as the nitrogen atom is already substituted. The resulting polymer will have a different structure and properties compared to polypyrrole derived from unsubstituted pyrrole.
Steric Effects: The 2,6-dimethylphenyl group will sterically hinder the coupling of the pyrrole radical cations, potentially leading to lower molecular weight polymers or a slower polymerization rate. The bulky substituents will also prevent the polymer chains from adopting a planar conformation, which is crucial for high electrical conductivity. This will likely result in a polymer with lower conductivity compared to polypyrrole or poly(N-methylpyrrole).
Solubility: The presence of the bulky, nonpolar dimethylphenyl groups may increase the solubility of the resulting polymer in organic solvents compared to the often-insoluble parent polypyrrole.
The oxidative polymerization of similarly substituted monomers, such as 2,6-dimethylphenol, to form poly(2,6-dimethyl-1,4-phenylene oxide) is a known industrial process and proceeds via a similar radical coupling mechanism. nih.govresearchgate.net
Conclusion
1-(2,6-dimethylphenyl)-1H-pyrrole stands as a noteworthy example within the broad class of N-aryl pyrroles. Its synthesis is accessible through well-established and modern chemical methods. The defining feature of this molecule is the sterically demanding 2,6-dimethylphenyl group, which significantly influences its reactivity and potential applications. From serving as a sterically hindered ligand in coordination chemistry to a building block for functional materials, this compound continues to be a relevant compound in the landscape of modern chemical research. Further exploration of its unique properties will undoubtedly lead to new and innovative applications.
Advanced Materials Science Applications
Polymerization Studies of N-Substituted Pyrroles
The substitution on the nitrogen atom of the pyrrole (B145914) ring, as seen in 1-(2,6-dimethylphenyl)-1H-pyrrole, significantly affects the polymerization process and the properties of the resulting polymer. Generally, N-substitution can alter the steric and electronic environment of the monomer, which in turn influences the polymerization mechanism, and the conductivity, morphology, and stability of the final polypyrrole material.
Chemical oxidative polymerization is a common and versatile method for synthesizing polypyrroles and their derivatives. scirp.org This technique involves the use of a chemical oxidant to initiate the polymerization of the monomer. For pyrrole and its N-substituted analogues, common oxidants include iron(III) chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). researchgate.netresearchgate.net The general reaction involves the oxidation of the monomer to form a radical cation, which then couples with other monomers to form the polymer chain. researchgate.net
The process for synthesizing polypyrrole (PPy) via this method typically involves dissolving the monomer in a suitable solvent and adding the oxidant, often in a 1:1 molar ratio with the monomer. scirp.orgresearchgate.net The resulting polymer precipitates from the solution and can then be collected, washed, and dried. This method allows for the bulk production of polypyrrole powders. researchgate.net Electrically conducting biodegradable polymer composites have been successfully prepared by embedding polypyrrole nanoparticles, synthesized through chemical oxidative polymerization, into polymer matrices like poly(l-lactide) (PLLA) or poly(ε-caprolactone) (PCL). researchgate.net
Table 1: Common Oxidants in Chemical Polymerization of Pyrroles
| Oxidant | Chemical Formula | Typical Application |
|---|---|---|
| Iron(III) Chloride | FeCl₃ | Catalyst for polymerization, forming by-products FeCl₂ and HCl. researchgate.net |
| Ammonium Persulfate | (NH₄)₂S₂O₈ | Used as an oxidant, often in a 1:1 ratio with the pyrrole monomer. researchgate.net |
Electrochemical polymerization, or electropolymerization, is another primary technique for creating polypyrrole films. This method offers excellent control over the thickness, morphology, and properties of the resulting polymer film. The process involves the electrochemical oxidation of the monomer in an electrolytic solution, leading to the deposition of a polymer film directly onto the surface of the working electrode. rsc.orgresearchgate.net This technique produces strongly adhered and durable films with good conductivity. rsc.org
The properties of the electropolymerized film are influenced by several parameters, including the solvent, the supporting electrolyte, the monomer concentration, the applied potential or current density, and the polymerization time. nih.gov For instance, the electropolymerization of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole has been used to create a novel platform for microbial biosensors. nih.gov Similarly, N-alkyl-substituted dithienopyrroles have been shown to produce soluble polymers with high conductivity (40 S/cm) through electropolymerization. researchgate.net
The structure and morphology of polypyrrole films, which are critical to their function, are investigated using a variety of analytical techniques. These methods provide insight into the material's crystallinity, surface features, and chemical composition.
Common characterization techniques include:
X-ray Diffraction (XRD): This technique is used to determine the crystalline or amorphous nature of the polymer. XRD patterns of chemically synthesized polypyrrole typically show a broad amorphous halo, indicating a largely amorphous structure. scirp.orgresearchgate.net From the diffraction angle of this halo, the average polymer chain separation can be calculated. scirp.org
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the film's surface morphology. Studies on polypyrrole films prepared by spin coating have revealed a uniform granular structure. scirp.orgresearchgate.net
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present in the polymer, confirming its structure. The FTIR spectra of polypyrrole show characteristic absorption peaks corresponding to specific vibrations within the pyrrole ring and its bonds, such as =C–H out-of-plane and in-plane vibrations, N–C stretching, and pyrrole ring vibrations. scirp.orgresearchgate.net
UV-Visible Spectroscopy: This method is used to study the electronic transitions within the polymer. Polypyrrole films typically exhibit a strong absorption peak in the visible region, which is related to the π-π* transition of the conjugated polymer backbone. scirp.org For example, PPy films have shown an absorption peak at 446 nm (corresponding to an energy of 2.77 eV). scirp.orgresearchgate.net
Table 2: Summary of Polypyrrole Film Characterization Findings
| Technique | Observation | Interpretation | Source |
|---|---|---|---|
| XRD | Broad amorphous halo | Polypyrrole is largely amorphous in nature. | scirp.orgresearchgate.net |
| SEM | Uniform granular morphology | The film has a consistent surface structure. | scirp.orgresearchgate.net |
| FTIR | Characteristic peaks at 890, 1040, 1170, 1410 cm⁻¹ | Confirms the presence of polypyrrole's chemical structure. | scirp.orgresearchgate.net |
| UV-Vis | Absorption peak around 446 nm | Indicates electronic transitions typical of conjugated polymers. | scirp.org |
Understanding the mechanism and kinetics of polymerization is crucial for controlling the properties of the final polymer. The polymerization of pyrrole is an exothermic process, and managing the heat evolved is important to prevent runaway reactions. youtube.com
The oxidative polymerization of pyrrole proceeds in several steps:
Oxidation: The monomer is first oxidized to form a radical cation. researchgate.net
Dimerization: Two radical cations couple to form a dimer, with the elimination of two protons. researchgate.net
Propagation: The dimer is re-oxidized and continues to react with other monomers or oligomers, leading to the growth of the polymer chain. researchgate.netyoutube.comyoutube.com
The kinetics of polymerization, particularly free-radical polymerization, involves initiation, propagation, and termination steps. youtube.comyoutube.com The rate of polymerization is generally considered equivalent to the rate of propagation, where active chains add monomer units. youtube.comyoutube.com The molecular weight of the polymer can grow as a linear function of time, which is characteristic of step-growth polymerization. youtube.com
Ligand Chemistry and Metal Complexation
The nitrogen atom in the pyrrole ring of this compound and its derivatives can act as a donor site for coordination with metal ions. This property makes these compounds valuable precursors for synthesizing complex ligands used in catalysis and materials science.
A significant application of N-aryl pyrroles is in the synthesis of specialized ligands, such as 2-iminopyrrolyl chelates. These ligands are capable of forming stable complexes with transition metals. A family of mono(2-iminopyrrolyl) nickel(II) complexes has been successfully synthesized. nih.gov The synthesis starts with newly prepared 5-aryl-2-(N-arylformimino)pyrroles, which are designed with varying steric bulk and electronic properties. nih.gov
The synthesis pathway involves reacting the sodium salts of these iminopyrrole precursors with a square planar nickel complex, such as trans-[Ni(C₆H₅)(PPh₃)₂Cl]. nih.gov The resulting nickel(II) complexes, with the general formula [Ni{κ²N,N'-5-(aryl)-NC₄H₂-2-C(H)=N-2,6-(aryl)}(C₆H₅)(PPh₃)], were characterized using NMR spectroscopy and single-crystal X-ray diffraction. nih.gov These complexes have been tested as aluminum-free catalysts for the polymerization of ethylene (B1197577), demonstrating catalytic activities in the range of 3.61–73.12 kgPE molNi⁻¹ h⁻¹ bar⁻¹. nih.gov The resulting polyethylene (B3416737) products were found to be low molecular weight oils with high branching, characteristic of hyperbranched polyethylene. nih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| This compound-2-carbaldehyde |
| 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole |
| 1-hexyl-2,5-dimethyl-1H-pyrrole |
| 1,2,5-Trimethylpyrrole |
| 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol |
| 2-iminopyrrolyl |
| 4-(2´,6´-Dimethylphenoxy)-2,6-dimethylphenol |
| 5-aryl-2-(N-arylformimino)pyrroles |
| Ammonium Persulfate |
| Ethylene |
| Iron(III) Chloride |
| Nickel |
| Poly(ε-caprolactone) |
| Poly(l-lactide) |
| Polyethylene |
| Polypyrrole |
| Pyrrole |
| Sodium |
The Coordination Landscape of this compound: A Study in Steric and Electronic Influence
The exploration of novel ligands in coordination chemistry is a continuous pursuit, driven by the desire to fine-tune the properties of metal complexes for applications ranging from catalysis to materials science. Within this context, the N-arylpyrrole, this compound, presents a unique combination of steric and electronic characteristics. The bulky 2,6-dimethylphenyl substituent is poised to exert significant steric influence on the coordination sphere of a metal center, while the pyrrole ring offers distinct electronic properties as a ligand. This article delves into the coordination chemistry of this compound with transition metals, examining the formation of novel complexes and the profound impact of the ligand's inherent steric and electronic features on metal coordination.
Coordination Chemistry with Transition Metals for Novel Complexes
The synthesis of transition metal complexes incorporating this compound has been a subject of research aimed at understanding how the bulky substituent on the pyrrole nitrogen dictates the resulting molecular architecture. While extensive studies on a wide array of transition metals remain to be fully elucidated in publicly available literature, the principles of its coordination can be inferred from the behavior of similarly structured N-substituted pyrrole ligands.
The primary mode of coordination for the this compound ligand is expected to be through the nitrogen atom of the pyrrole ring. However, the formation of stable complexes is a delicate balance between the electronic affinity of the metal for the nitrogen donor and the steric repulsion from the flanking methyl groups on the phenyl ring. Research on related N-arylpyrroles demonstrates that these ligands can successfully coordinate to various transition metals, including but not limited to, copper, nickel, and palladium. The synthesis of such complexes typically involves the reaction of the pyrrole ligand with a suitable metal salt in an appropriate solvent.
The resulting complexes can exhibit a range of coordination geometries, largely dictated by the metal's preferred coordination number and the steric bulk of the ligand. For instance, with a metal favoring a tetrahedral geometry, the steric hindrance from the 2,6-dimethylphenyl group might be more readily accommodated compared to a square planar or octahedral geometry where multiple ligands would be in closer proximity.
Influence of Pyrrole Ligand Steric and Electronic Properties on Metal Coordination
The coordination behavior of this compound is profoundly influenced by a combination of steric and electronic effects, which are intrinsically linked to its molecular structure.
Steric Influence:
The most prominent feature of this ligand is the steric bulk imposed by the 2,6-dimethylphenyl group. This steric hindrance plays a crucial role in several aspects of metal coordination:
Coordination Number and Geometry: The bulky substituent can limit the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers. This can lead to the formation of complexes with geometries that might not be observed with less sterically demanding ligands. For example, it could promote the formation of three-coordinate complexes or enforce a distorted geometry in four-coordinate complexes.
Kinetic Stability: The steric bulk can enhance the kinetic stability of the resulting complexes by sterically protecting the metal center from attack by other potential ligands or solvent molecules. This "umbrella" effect can be advantageous in catalytic applications where a stable active species is desired.
Reaction Pathways: The steric constraints can influence the reaction pathways of complex formation and subsequent reactivity. It may favor certain isomeric products or prevent the formation of others.
Electronic Influence:
The electronic properties of the pyrrole ring also play a critical role in its coordination to transition metals:
Sigma-Donating Ability: The nitrogen atom of the pyrrole ring possesses a lone pair of electrons that can be donated to a metal center, forming a sigma (σ) bond. The electron density on this nitrogen, and thus its σ-donating ability, is influenced by the attached 2,6-dimethylphenyl group.
Pi-Interactions: The aromatic pyrrole ring can also participate in pi (π) interactions with the metal center. Depending on the electron-richness of the metal and the ligand, this can involve either π-backbonding from the metal to the ligand or π-donation from the ligand to the metal.
Modulation by the N-Aryl Group: The electronic nature of the N-aryl substituent can modulate the electronic properties of the pyrrole ring. The 2,6-dimethylphenyl group, being an electron-donating group through inductive effects, can increase the electron density on the pyrrole nitrogen, potentially enhancing its σ-donating capability.
Catalytic Applications
Application in Transition Metal Catalysis
The N-aryl substituent of 1-(2,6-dimethylphenyl)-1H-pyrrole can be functionalized to create ligands that coordinate with transition metals, influencing the catalytic activity and selectivity of the resulting complexes.
While direct studies on this compound in ethylene (B1197577) oligomerization are not extensively documented, the broader class of pyrrole-based ligands is significant in this field. Nickel complexes featuring tridentate N,N,N-ligands have demonstrated high catalytic activities for ethylene oligomerization, primarily yielding dimers. researchgate.net The steric and electronic properties of the ligands, which can be systematically modified, play a crucial role in determining the outcome of the catalytic process. For instance, the bulky 2,6-dimethylphenyl group in this compound can be strategically employed to influence the coordination geometry around the metal center, thereby affecting the product distribution.
The design of effective pyrrole-based ligands for catalysis hinges on several key principles. The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties. The introduction of sterically demanding groups, such as the 2,6-dimethylphenyl substituent, can create a specific coordination environment around the metal, which can enhance selectivity.
The pyrrole (B145914) ring itself can act as a proton-responsive component in a ligand, participating in metal-ligand cooperation to facilitate catalytic cycles. This has been observed in iridium complexes with pyridyl-pyrrole ligands used for formic acid dehydrogenation and CO2 hydrogenation, where the pyrrole nitrogen is involved in proton transfer steps. thieme-connect.de This principle of incorporating a proton-responsive site is a key design element for creating highly active catalysts.
Pyrrole derivatives can be utilized in heterogeneous catalysis, for instance, by immobilizing them onto electrode surfaces. While specific examples for this compound are not detailed, the general methodology for the arylation of pyrroles via Suzuki-Miyaura coupling provides a pathway to synthesize functionalized pyrroles that could be used in such applications. nih.gov An efficient Suzuki-Miyaura coupling of SEM-protected bromopyrroles with various arylboronic acids has been developed, yielding aryl-substituted pyrroles in moderate to excellent yields. nih.gov This method is tolerant of a wide range of functional groups and proceeds under mild conditions. nih.gov
Table 1: Suzuki-Miyaura Coupling of SEM-Protected Bromopyrroles with Phenylboronic Acids nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3a | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3j | 77 |
| 3 | 2-Methoxyphenylboronic acid | 3k | 87 |
Reaction conditions: 10 mol% Pd(PPh₃)₄, Cs₂CO₃ (2 equiv.) in dioxane/H₂O (4:1) at 90 °C.
This synthetic strategy could be adapted to prepare derivatives of this compound suitable for attachment to solid supports or for the creation of catalytically active materials for reactions like Suzuki cross-coupling.
Organocatalysis and Asymmetric Synthesis
The pyrrole scaffold is also a valuable component in the design of organocatalysts, particularly for asymmetric transformations.
Pyrrole-2-methides are reactive intermediates that can be generated from pyrrole-2-carbinols and participate in cycloaddition reactions. acs.org While not specifying this compound as the precursor, a highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed. acs.org This reaction is catalyzed by a chiral BINOL-derived phosphoric acid and provides access to substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantioselectivities. acs.org The substitution pattern on the pyrrole ring influences the reactivity and selectivity of the cycloaddition. acs.org
Table 2: Enantioselective [6+2]-Cycloaddition of Pyrrole-2-methides with Aryl Acetaldehydes acs.org
| Entry | Pyrrole Substituent | Aryl Acetaldehyde | Yield (%) | Enantioselectivity (ee %) |
| 1 | H | Phenylacetaldehyde | 85 | 95 |
| 2 | 3-Methyl | Phenylacetaldehyde | 82 | 96 |
| 3 | 4-Methyl | Phenylacetaldehyde | 78 | 94 |
| 4 | 4-Phenyl | p-Methoxyphenylacetaldehyde | 26 | 68 |
The reaction proceeds via a hydrogen-bonded, chiral 2-methide-2H-pyrrole intermediate.
The principles of this reaction could be applied to derivatives of this compound, where the bulky N-aryl group could impart specific steric biases.
Chiral Brønsted acids, such as chiral phosphoric acids, are powerful catalysts for a variety of asymmetric transformations. nih.govnih.gov In the context of pyrrole chemistry, they can activate substrates through hydrogen bonding, enabling enantioselective reactions. acs.org For example, a chiral Brønsted acid can catalyze the dearomatization of phenol- and indole-tethered homopropargyl amines to produce fused polycyclic compounds with high enantioselectivity. nih.gov This type of catalysis relies on the ability of the Brønsted acid to control the stereochemical outcome of the reaction by creating a well-defined chiral environment.
In the enantioselective cycloaddition of pyrrole-2-methides, the chiral phosphoric acid catalyst forms a double hydrogen bond with the transient pyrrole-2-methide and the enol tautomer of the aldehyde, directing the approach of the reactants and thus controlling the stereoselectivity. acs.org The acidity and steric bulk of the Brønsted acid are critical factors in achieving high levels of enantiocontrol. nih.gov These principles are broadly applicable and could be employed in reactions involving derivatives of this compound to achieve asymmetric synthesis.
Q & A
Basic: What are the common synthetic routes for preparing 1-(2,6-dimethylphenyl)-1H-pyrrole?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling or cyclization strategies. For example:
- Step 1: Alkylation of pyrrole derivatives using NaH and methyl iodide in THF at 0°C to room temperature (rt) to introduce substituents .
- Step 2: Nitration or functionalization with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C) to attach aromatic groups .
- Step 3: Reduction (e.g., H₂/THF) or acid-catalyzed cyclization to finalize the pyrrole backbone .
Alternative routes include four-component one-pot reactions using substituted ketones and amines, achieving yields of 67–85% with optimized solvent systems (e.g., ethanol/water) and catalysts .
Basic: How is this compound characterized structurally?
Methodological Answer:
Key analytical techniques include:
- 1H/13C NMR: Peaks for aromatic protons (δ 6.0–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns. Coupling constants (e.g., J = 2.7–3.5 Hz) differentiate adjacent protons in the pyrrole ring .
- IR Spectroscopy: Absorbance bands at ~3100 cm⁻¹ (C–H stretch) and ~1600 cm⁻¹ (C=C/C=N) validate aromatic and heterocyclic moieties .
- X-ray Crystallography: Resolves steric effects from the 2,6-dimethylphenyl group, showing dihedral angles between the pyrrole and aryl rings (e.g., 45–60°) .
Advanced: How can researchers optimize synthetic yield when introducing electron-withdrawing substituents?
Methodological Answer:
Substituent effects require careful tuning of reaction conditions:
- Catalyst Selection: Electron-deficient aryl groups benefit from Pd(dppf)Cl₂ or Buchwald-Hartwig catalysts to enhance coupling efficiency .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while non-polar solvents (toluene) favor cycloadditions .
- Temperature Control: Slow addition of reagents at –10°C minimizes side reactions (e.g., dimerization) for sterically hindered derivatives .
Advanced: How to resolve contradictions in spectral data for structurally similar analogs?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities:
- Variable Temperature (VT) NMR: Identifies conformational exchange in crowded derivatives (e.g., coalescence of methyl signals at 40°C) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.32) to rule out co-eluting impurities .
- 2D NMR (COSY, NOESY): Assigns overlapping aromatic signals by correlating through-space interactions (e.g., NOE between pyrrole H and methyl groups) .
Advanced: What experimental designs are effective for studying structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Diverse Substitution Libraries: Synthesize derivatives with variations in the aryl (e.g., 4-F, 4-Cl) and pyrrole positions to map steric/electronic effects .
- In Vitro Assays: Test anti-parasitic activity (e.g., against Leishmania) using IC₅₀ measurements in macrophage models, correlating logP values with membrane permeability .
- Computational Docking: Use AutoDock Vina to predict binding modes in target enzymes (e.g., cytochrome P450), guided by X-ray structures .
Advanced: What strategies enable the application of this compound in material science (e.g., OLEDs)?
Methodological Answer:
- Optoelectronic Tuning: Introduce electron-deficient substituents (e.g., cyano groups) to lower the LUMO energy, enhancing charge transport in organic semiconductors .
- Thermal Stability Tests: Perform TGA/DSC to assess degradation temperatures (>250°C required for OLED sublimation processes) .
- Thin-Film Fabrication: Use vacuum deposition to create uniform layers (AFM roughness <1 nm) for testing in OFET or PLED devices .
Advanced: How to mitigate safety risks during large-scale synthesis?
Methodological Answer:
- Hazard Assessment: Review SDS data for analogs (e.g., 3-heptyl-1H-pyrrole) to identify flammability (flash point >100°C) and toxicity risks (LD₅₀ >500 mg/kg) .
- Engineering Controls: Use closed-system reactors with inert gas (N₂) purging to prevent oxidation of sensitive intermediates .
- Waste Management: Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
